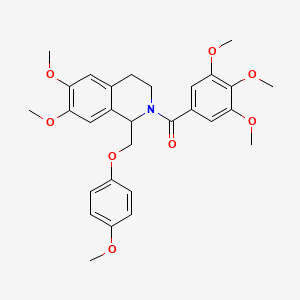![molecular formula C29H31NO7 B11207745 Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate](/img/structure/B11207745.png)
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with dimethoxy and phenoxyacetyl groups. The unique structure of this compound makes it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: This step involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.
Introduction of Dimethoxy Groups: The tetrahydroisoquinoline core is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Acylation with Phenoxyacetyl Chloride: The dimethoxy-substituted tetrahydroisoquinoline is acylated using phenoxyacetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting neurological disorders or cancer.
Materials Science: Its unique molecular structure can be explored for creating novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The dimethoxy and phenoxyacetyl groups enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxyacetyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate can be compared with similar compounds such as:
- Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-YL]methoxy}benzoate : This compound has a similar structure but with a propanoyl group instead of an acetyl group, which may affect its reactivity and biological activity.
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one : This compound shares the dimethoxy substitution but has a different core structure, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C29H31NO7 |
|---|---|
Molekulargewicht |
505.6 g/mol |
IUPAC-Name |
ethyl 4-[[6,7-dimethoxy-2-(2-phenoxyacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C29H31NO7/c1-4-35-29(32)20-10-12-23(13-11-20)36-18-25-24-17-27(34-3)26(33-2)16-21(24)14-15-30(25)28(31)19-37-22-8-6-5-7-9-22/h5-13,16-17,25H,4,14-15,18-19H2,1-3H3 |
InChI-Schlüssel |
PZZAUQBKRYEGQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=CC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11207663.png)
![4-(4-Fluorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11207670.png)
![N-[4-[4-(3,4-Dimethylphenyl)-2-oxazolyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B11207673.png)


![5-(3-Chlorophenyl)-7-ethoxy-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11207687.png)
![N-(2-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11207704.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide](/img/structure/B11207712.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B11207720.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B11207732.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3,5-dimethoxybenzoate](/img/structure/B11207734.png)
![N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11207740.png)
